molecular formula C14H8F2N2O B6262812 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile CAS No. 1486217-18-8

2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile

Cat. No.: B6262812
CAS No.: 1486217-18-8
M. Wt: 258.2
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Description

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is an organic compound that features a difluorophenyl group, a pyridinyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile typically involves the reaction of 2,4-difluorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often include:

    Catalyst: Palladium-based catalysts are commonly used.

    Solvent: Organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

    Time: The reaction time can vary but typically ranges from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling proteins or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 3-(2,4-Difluorophenyl)-3-oxopropanenitrile
  • 2-(2,4-Difluorophenyl)-3-oxobutanenitrile

Uniqueness

2-(2,4-Difluorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile is unique due to the presence of both a difluorophenyl group and a pyridinyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in the synthesis of complex molecules and enhance its potential for various applications in research and industry.

Properties

CAS No.

1486217-18-8

Molecular Formula

C14H8F2N2O

Molecular Weight

258.2

Purity

90

Origin of Product

United States

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